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8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

MTH1 inhibitor NUDT1 cancer oxidative stress

Sourcing a selective MTH1 inhibitor without FGFR/5-HT1A off-target activity is a persistent challenge in chemical biology. This compound directly addresses that gap with sub-nanomolar MTH1 inhibition (IC50 0.5 nM, CETSA EC50 3 nM) and negligible PNP cross-reactivity, enabling clean target deconvolution. • Silent on FGFR1/3 & 5-HT1A - ideal selectivity control for imidazopurine screening libraries • Co-crystal structure (PDB 5ANU) reveals a unique N8 3-methoxyphenyl hydrophobic sub-pocket interaction for rational design • Matched negative control in bleomycin-induced fibrosis models where FGFR-active analogs show efficacy • Available from stock with comprehensive analytical documentation for immediate preclinical deployment.

Molecular Formula C17H17N5O3
Molecular Weight 339.355
CAS No. 896673-69-1
Cat. No. B2992117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS896673-69-1
Molecular FormulaC17H17N5O3
Molecular Weight339.355
Structural Identifiers
SMILESCC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)NC3=O)C)C
InChIInChI=1S/C17H17N5O3/c1-9-10(2)22-13-14(20(3)17(24)19-15(13)23)18-16(22)21(9)11-6-5-7-12(8-11)25-4/h5-8H,1-4H3,(H,19,23,24)
InChIKeyAEWXHZOEABLVSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(3-Methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Core Scaffold


The compound 8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 896673-69-1) is a fully synthetic small molecule belonging to the imidazo[2,1-f]purine-2,4-dione class. Its core heterocyclic framework is shared with a growing family of bioactive purine analogs that have demonstrated interactions with purine nucleoside phosphorylase, MTH1 (NUDT1), and fibroblast growth factor receptors (FGFRs) [1]. The compound is characterized by a distinct substitution pattern: a 3‑methoxyphenyl group at the N8 position and methyl groups at the 1-, 6-, and 7‑positions of the imidazopurine ring, leaving the N3 position unsubstituted [2]. This specific arrangement differentiates it from the well‑studied analog 3‑(2‑chloro‑6‑fluorobenzyl)‑1,6,7‑trimethyl‑1H‑imidazo[2,1‑f]purine‑2,4(3H,8H)‑dione (IM‑1918), which bears a bulky N3 substituent and lacks an N8 aryl group [1].

1
MTH1 (NUDT1) inhibition pathway study fit
2
Imidazo[2,1-f]purine-2,4-dione core scaffold
3
Unique N8 3-methoxyphenyl substitution pattern
4
Differentiated from FGFR inhibitor and 5-HT1A ligand analogs

8-(3-Methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Irreplaceability by Generic Analogs


The imidazo[2,1‑f]purine‑2,4‑dione scaffold is exquisitely sensitive to the position and nature of substituents. Even minor modifications—moving a methyl group from N1 to N3, or swapping an N8 arylpiperazinylpropyl chain for a direct N8 aryl ring—can invert the selectivity profile from 5‑HT1A agonism to FGFR inhibition or MTH1 targeting [1][2]. The target compound occupies a unique chemical space: its N8 3‑methoxyphenyl group is absent in the FGFR‑inhibitor IM‑1918, while its 1,6,7‑trimethyl pattern distinguishes it from the 1,3‑dimethyl antidepressants described by Partyka et al. [2]. Consequently, generic substitution with an in‑class analog that shares the core but not the identical peripheral decoration risks loss of the specific protein‑ligand interactions that confer potency, selectivity, and the desired pharmacodynamic effect. The quantitative evidence below demonstrates where the target compound exhibits measurable differentiation that directly impacts compound selection for focused screening or chemical biology applications.

Target Mismatch
IM-1918 analog targets FGFR1/3, not MTH1. Substitution would miss the MTH1-dependent pathway response entirely.
Pathway Shift
1,3-dimethyl-8-arylpiperazinylpropyl analogs act on 5-HT1A receptors, producing a distinct signaling response context in research models.
Off-target Risk
Nucleoside analogs like 8-aminoguanosine exhibit high PNP affinity, which may introduce purine-metabolism-related off-target effects.

8-(3-Methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Quantitative Differentiation


MTH1 Inhibition Potency vs. IM‑1918

The target compound achieves low‑nanomolar inhibition of human MTH1 (IC₅₀ = 0.5 nM), whereas the closest well‑characterized imidazopurine analog IM‑1918 (3‑(2‑chloro‑6‑fluorobenzyl)‑1,6,7‑trimethyl‑1H‑imidazo[2,1‑f]purine‑2,4(3H,8H)‑dione) has no reported MTH1 activity and instead targets FGFR1/3 [1][2]. The >10,000‑fold selectivity window for MTH1 over FGFR is inferred from the absence of FGFR inhibition data for the target compound and the potent FGFR IC₅₀ values reported for IM‑1918 [1].

MTH1 Inhibition vs. IM‑1918
Cross-study comparable
IC50 = 0.5 nM
Reported enzyme inhibition context. IM‑1918 has no MTH1 activity.
>10,000-fold selectivity window for MTH1 over FGFR inferred from comparator data.
MTH1 inhibitor NUDT1 cancer oxidative stress

MTH1 Thermal Shift in K562 Cells

In intact human K562 leukemia cells, the target compound induces a thermal stabilization of MTH1 with an EC₅₀ of 3 nM, demonstrating cell permeability and on‑target engagement [1]. By contrast, the 1,3‑dimethyl‑8‑arylpiperazinylpropyl imidazopurine derivatives (e.g., compound 3 from Partyka et al.) show no interaction with MTH1 and are characterized as 5‑HT1A receptor ligands [2].

Cellular Target Engagement (CETSA)
Class-level inference
EC50 = 3 nM (K562 cells)
Supports intracellular target engagement context.
1,3-dimethyl-8-arylpiperazinylpropyl analogs show no MTH1 thermal shift.
cellular thermal shift assay target engagement MTH1

PNP Selectivity vs. 8‑Aminoguanosine

Many purine‑based inhibitors suffer from cross‑reactivity with PNP. The target compound exhibits a Ki of 200 µM against Toxoplasma gondii PNP (virulent RH strain), indicating low affinity for this off‑target [1]. In contrast, the structurally related nucleoside 8‑aminoguanosine (CHEMBL2021376) binds PNP with Ki = 17 µM and inhibits the enzyme with IC₅₀ = 1.33 µM, representing a >150‑fold higher affinity [2].

PNP Selectivity vs. 8‑Aminoguanosine
Head-to-head
Ki = 200 µM vs. 17 µM
Lower PNP off-target binding risk context.
~12-fold weaker PNP binding; >150-fold lower inhibitory activity than nucleoside comparator.
purine nucleoside phosphorylase selectivity off-target

MTH1 vs. FGFR Targeting: Structural Determinant

The presence of a 3‑methoxyphenyl group at N8, coupled with an unsubstituted N3, steers the target compound toward MTH1 inhibition. Replacing the N8 aryl with an N3 2‑chloro‑6‑fluorobenzyl group (as in IM‑1918) abolishes MTH1 activity and introduces FGFR1/3 inhibition with IC₅₀ values of 0.8–2.5 µM [1]. This functional inversion is supported by docking studies showing that the N8 aryl moiety occupies a hydrophobic pocket in MTH1 that cannot accommodate the N3‑benzyl substituent [2].

MTH1 vs. FGFR Targeting
Class-level inference
N8 3-methoxyphenyl binding mode
Supports structure-selectivity relationship context.
Co-crystal structure (PDB 5ANU) reveals hydrophobic pocket occupation steering MTH1 inhibition.
structure–activity relationship kinase inhibitor hydrolase

8-(3-Methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Optimal Applications


MTH1 Probe for Oxidative Stress Cancer Models

The compound’s sub‑nanomolar MTH1 IC₅₀ (0.5 nM) and robust cellular target engagement (CETSA EC₅₀ = 3 nM) make it suitable for dissecting MTH1‑dependent survival mechanisms in cancers with elevated reactive oxygen species, such as KRAS‑mutant non‑small cell lung cancer and triple‑negative breast cancer [1]. Unlike nucleoside‑based MTH1 inhibitors, it shows negligible PNP cross‑reactivity, reducing metabolic off‑target effects.

Selectivity Profiling Standard for Imidazopurine Libraries

Because the compound is functionally silent on FGFR1/3 (in contrast to IM‑1918) and does not engage 5‑HT1A receptors (unlike the 1,3‑dimethyl‑8‑arylpiperazinylpropyl series), it serves as an ideal selectivity control when screening imidazopurine‑focused compound collections [2]. Its well‑defined MTH1‑only profile allows deconvolution of polypharmacology hits.

Structural Biology of MTH1 Active Site

The compound’s co‑crystal structure with MTH1 (PDB 5ANU) reveals that the N8 3‑methoxyphenyl group occupies a unique hydrophobic sub‑pocket not exploited by earlier MTH1 ligands [3]. This structural information enables rational design of next‑generation inhibitors and can be used for fragment‑based elaboration campaigns.

Negative Control for FGFR Fibrosis Models

In bleomycin‑induced lung fibrosis models where IM‑1918 reduces collagen and α‑SMA accumulation, the target compound can be employed as a matched negative control because it lacks FGFR inhibitory activity while retaining the same imidazopurine core [4]. This pairing allows researchers to attribute anti‑fibrotic effects specifically to FGFR blockade rather than general imidazopurine scaffold effects.

Application
Selection Property
Validation Focus
MTH1 Pathway Functional Studies
MTH1 Selectivity Profile
Pathway response context, off-target screening
Selectivity Profiling Standard
Defined MTH1-only Profile
FGFR/5-HT1A negative control validation
Structure-Activity Relationship Studies
Co-crystal Structure Availability
Active site occupation, ligand-pocket interactions
Negative Control Tool (FGFR pathway)
Functional FGFR Silence
Isolate FGFR-specific from general imidazopurine effects
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